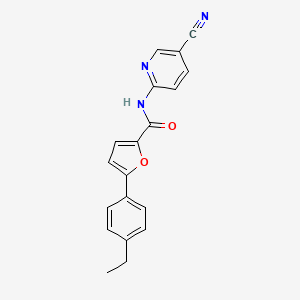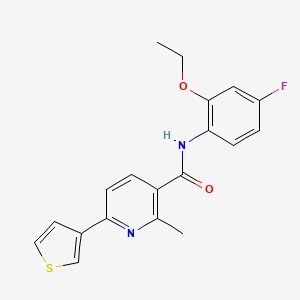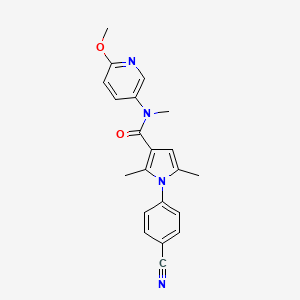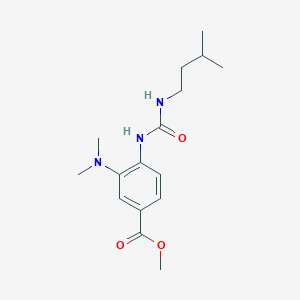
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate, also known as FMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. FMBA is a derivative of benzoic acid and has a molecular weight of 365.42 g/mol.
Mechanism of Action
The exact mechanism of action of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in various physiological and pathological processes. (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has also been reported to reduce oxidative stress and protect against neurotoxicity induced by β-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It has also been reported to exhibit potent biological activities, making it a promising candidate for drug development. However, there are also some limitations to using (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate in lab experiments. For example, it has been reported to have low solubility in water, which may limit its use in certain assays. In addition, the exact mechanism of action of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate is still not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into the development of more specific and effective drugs based on (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate. Another direction is to explore the potential of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to evaluate the safety and efficacy of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate in preclinical and clinical studies, which could pave the way for its development as a drug candidate.
Synthesis Methods
The synthesis of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate involves the reaction of 4-piperidone hydrochloride with 4-morpholinecarboxaldehyde in the presence of sodium triacetoxyborohydride and acetic acid. The resulting product is then treated with benzoic acid and triethylamine to obtain (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate. This method has been reported to yield (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate with high purity and good yield.
Scientific Research Applications
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In addition, (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has been reported to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(1-formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-14-20-7-5-16(6-8-20)24-18(22)17-4-2-1-3-15(17)13-19-9-11-23-12-10-19/h1-4,14,16H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTQPUJFTMQXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC=CC=C2CN3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)

![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)

![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)
